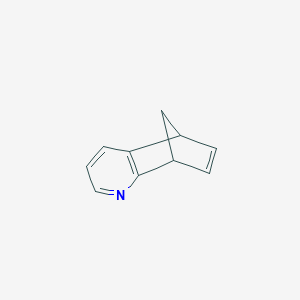

5,8-Dihydro-5,8-methanoquinoline

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La etilcatinona se puede sintetizar a través de varios métodos. Una ruta común implica la reacción de propiofenona con etilamina en condiciones de aminación reductora. Este proceso generalmente requiere un agente reductor como el cianoborohidruro de sodio o el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono .

Métodos de producción industrial: La producción industrial de etilcatinona sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: La etilcatinona se somete a varias reacciones químicas, que incluyen:

Oxidación: La etilcatinona se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción de la etilcatinona puede producir aminas secundarias.

Sustitución: La etilcatinona puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden emplear nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Productos principales:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Producción de aminas secundarias.

Sustitución: Formación de aminas o amidas sustituidas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Research has highlighted the anticancer potential of 5,8-dihydro-5,8-methanoquinoline derivatives. These compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that specific derivatives exhibit IC50 values in the low micromolar range against human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 5.6 |

| This compound | HepG2 | 6.5 |

The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives, including this compound, have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–16 |

| Escherichia coli | 8–32 |

These findings suggest that modifications to the quinoline structure can enhance antibacterial properties, making these compounds suitable candidates for developing new antimicrobial agents.

1.3 Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been explored in the context of neurodegenerative diseases. Certain compounds have been identified as effective iron chelators, which may help mitigate oxidative stress associated with conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity.

Key Synthetic Pathways

- Cyclization Reactions : The formation of the quinoline core often involves cyclization reactions where appropriate starting materials undergo ring closure under acidic or basic conditions.

- Functional Group Modifications : Post-synthesis modifications are crucial for enhancing biological activity. This includes introducing various substituents that can influence pharmacological properties.

Case Studies

Several case studies illustrate the applications of this compound in drug development:

-

Case Study 1: Anticancer Agents

A recent study synthesized a series of this compound derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly enhanced cytotoxicity. -

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of these compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited lower MIC values compared to conventional antibiotics.

Mecanismo De Acción

La etilcatinona ejerce sus efectos principalmente actuando como un liberador moderadamente activo de noradrenalina y un débil inhibidor de la recaptación de dopamina . Esta acción dual aumenta los niveles de estos neurotransmisores en la hendidura sináptica, lo que lleva a una estimulación y euforia mejoradas. Los objetivos moleculares incluyen los transportadores de noradrenalina y dopamina, que están involucrados en la recaptación de estos neurotransmisores .

Compuestos similares:

Metilcatinona: Similar en estructura pero tiene un grupo metilo en lugar de un grupo etilo.

Mefedrona: Contiene un grupo metilo en el nitrógeno y un grupo metileno en el anillo fenilo.

Dimetilcatinona: Presenta dos grupos metilo en el nitrógeno.

Singularidad de la etilcatinona: La estructura única de la etilcatinona, con un grupo etilo en el nitrógeno, la distingue de otras catinonas sintéticas. Esta diferencia estructural influye en sus propiedades farmacológicas, convirtiéndola en un liberador de noradrenalina moderadamente activo y un débil inhibidor de la recaptación de dopamina .

Comparación Con Compuestos Similares

Methcathinone: Similar in structure but has a methyl group instead of an ethyl group.

Mephedrone: Contains a methyl group on the nitrogen and a methylene group on the phenyl ring.

Dimethylcathinone: Features two methyl groups on the nitrogen.

Uniqueness of Ethcathinone: Ethcathinone’s unique structure, with an ethyl group on the nitrogen, distinguishes it from other synthetic cathinones. This structural difference influences its pharmacological properties, making it a moderately active noradrenaline releaser and a weak dopamine reuptake inhibitor .

Actividad Biológica

5,8-Dihydro-5,8-methanoquinoline is a compound that belongs to the quinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. The structure-activity relationship (SAR) is also examined to understand how modifications to the compound influence its biological efficacy.

Anticancer Activity

Research indicates that compounds derived from the quinoline scaffold exhibit notable anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through pathways involving Bcl-2 and Bax proteins. For example, studies have demonstrated that certain derivatives can upregulate Bcl-2 while downregulating Bax and cleaved caspase-3, leading to a dose-dependent lethal effect on cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10 | HeLeS3 | 0.59 | NQO1-dependent apoptosis |

| 11 | KB-vin | 1.52 | Induction of mitochondrial dysfunction |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds are effective against a range of bacteria and fungi due to their ability to disrupt cellular processes.

- Antibacterial Effects : Studies have shown that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| A | S. aureus | 0.25 µg/mL | Bactericidal |

| B | E. coli | 0.5 µg/mL | Bacteriostatic |

Other Pharmacological Properties

Beyond anticancer and antimicrobial effects, this compound has shown potential in other therapeutic areas:

- Antiviral Activity : Some derivatives have been investigated for their antiviral properties, particularly against influenza viruses. The activity is enhanced by increasing the lipophilicity of substituents on the anilide ring .

- Enzyme Inhibition : Compounds within this class have been identified as inhibitors of key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO1) and Cdc25 phosphatases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications:

- Substituents at C-6 and C-7 : Modifications at these positions significantly affect the compound's potency against various biological targets. For instance, introducing alkoxy groups at the C-6 position has been shown to enhance anticancer activity .

Case Studies

Several studies illustrate the biological potential of this compound derivatives:

- Study on Anticancer Efficacy : A series of synthesized derivatives were tested against MDA-MB-231 breast cancer cells. The most potent compound exhibited an IC50 value of 0.06 µM, demonstrating superior efficacy compared to standard chemotherapeutics like adriamycin .

- Antimicrobial Evaluation : A derivative was evaluated for its antibacterial activity against multidrug-resistant strains of bacteria. The compound displayed a MIC value of 0.25 µg/mL against resistant S. aureus strains .

Propiedades

IUPAC Name |

3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAVRLDHVKQLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.